ethyl (3,5-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound featuring a pyrazole ring, an amide linkage, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amide and ester functionalities. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
- ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Uniqueness
ETHYL 2-{3,5-DIMETHYL-4-[2-(3-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern on the aromatic ring and the pyrazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[[2-(3-methylphenoxy)acetyl]amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-5-24-17(23)10-21-14(4)18(13(3)20-21)19-16(22)11-25-15-8-6-7-12(2)9-15/h6-9H,5,10-11H2,1-4H3,(H,19,22) |
InChI Key |
KLRFLNCUMISDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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